N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide
CAS No.: 954655-56-2
Cat. No.: VC11893709
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954655-56-2 |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H24N2O4S/c1-14-4-5-15(2)19(10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-6-8-18(26-3)9-7-17/h4-10,16,21H,11-13H2,1-3H3 |
| Standard InChI Key | WQBQBKAHKGFFTA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with a specific chemical structure and potential applications in various fields. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities.
Potential Biological Activities
While specific biological activities of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide are not detailed in the literature, compounds with similar structures have shown potential in various therapeutic areas. For example, sulfonamides are known for their antimicrobial properties, and pyrrolidinone derivatives have been explored for their anticancer and anti-inflammatory activities .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. These investigations would provide valuable insights into its potential applications and help in designing more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume